Maroxepin

Description

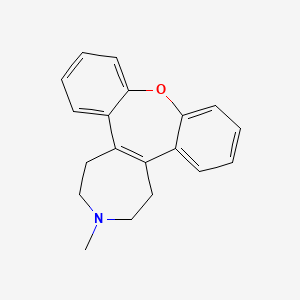

Overview of Maroxepin as a Tetracyclic Dibenzoxepine Derivative

This compound is classified as a tetracyclic compound. ncats.io Its chemical structure features a core based on dibenzoxepine, a tricyclic compound itself. wikipedia.org The term "tetracyclic" refers to the presence of four rings of atoms in its molecular structure. wikipedia.orgdrugs.comwebmd.comrxlist.com Dibenzoxepines are a class of compounds that have been explored for various therapeutic applications, including potential antipsychotic and antidepressant effects. ontosight.aiontosight.ai The molecular formula of this compound is C19H19NO, and its molecular weight is approximately 277.36 g/mol . ncats.ioepa.govechemi.com

Historical Perspective of this compound in Early Psychopharmacology Research

This compound was investigated during a period of significant research into psychoactive drugs, particularly in the context of psychopharmacology which began to see major developments with the synthesis of compounds like chlorpromazine (B137089) in the 1950s. nih.govescholarship.org Early pharmacological studies on this compound indicated prominent central effects, suggesting a potential for activity relevant to both antidepressant and antipsychotic profiles. nih.gov Research involving this compound included studies comparing its effects to known psychopharmacological agents like chlorpromazine and imipramine (B1671792). nih.gov These investigations utilized methods such as pharmaco-electroencephalography (pharmaco-EEG) to assess the compound's effects on brain activity in human subjects. nih.gov

Classification and Structural Features within Antagonistic Compound Classes

This compound is described as a tetracyclic compound that exhibits activity as an antagonist of dopamine (B1211576) receptors. ncats.ioncats.io Antagonism of dopamine receptors is a key mechanism of action for many antipsychotic medications, particularly first-generation or "typical" antipsychotics. msdmanuals.compsychopharmacologyinstitute.commdpi.com These drugs primarily function by blocking dopamine D2 receptors in the brain. psychopharmacologyinstitute.commdpi.com The tetracyclic structure of this compound places it structurally alongside other tetracyclic compounds, some of which are classified as tetracyclic antidepressants (TeCAs). wikipedia.orgdrugs.comwebmd.comrxlist.com While TeCAs are generally known for inhibiting the reuptake of neurotransmitters like norepinephrine (B1679862) and serotonin (B10506), and blocking various receptors including serotonin 5-HT2 and alpha-1 adrenergic receptors, this compound's described antagonism of dopamine receptors highlights a different primary mechanism, aligning it more closely with antipsychotic profiles in that regard. ncats.iowikipedia.orgrxlist.comncats.iomsdmanuals.commdpi.comwikipedia.org The dibenzoxepine core is also found in other compounds with psychoactive properties, such as doxepin (B10761459), although doxepin is classified as a tricyclic antidepressant. wikipedia.org

Research findings on this compound's effects in early human pharmacological evaluations using pharmaco-EEG indicated a potent central nervous action and a strong sedative potential. nih.gov The EEG changes observed with this compound showed similarities to those induced by chlorpromazine, a known antipsychotic, and also exhibited vigilance-decreasing features akin to imipramine, a tricyclic antidepressant. nih.gov This led researchers to suggest a potential "bipolar profile of action" for this compound, encompassing aspects of both antidepressant and antipsychotic effects. nih.gov

The following table summarizes some key structural and classification features of this compound:

| Feature | Description |

| Chemical Class | Tetracyclic Dibenzoxepine Derivative |

| Molecular Formula | C19H19NO ncats.ioepa.govechemi.com |

| Molecular Weight | ~277.36 g/mol ncats.ioepa.govechemi.com |

| Core Structure | Dibenzoxepine wikipedia.orgontosight.aiontosight.ainih.govacs.orgresearchgate.net |

| Receptor Activity | Dopamine Receptor Antagonist ncats.ioncats.io |

| Potential Pharmacological Profile | Antipsychotic and Antidepressant properties ncats.ioncats.io |

Detailed research findings from pharmaco-EEG studies comparing this compound to chlorpromazine and imipramine in healthy male subjects revealed specific patterns of brain activity changes. nih.gov These included a shift to the left of the relative power spectrum in the occipital lead and an increase in absolute beta power in the frontocentral region. nih.gov The observed pattern of EEG changes suggested a closer similarity between this compound and chlorpromazine than with imipramine. nih.gov

Structure

3D Structure

Properties

CAS No. |

65509-24-2 |

|---|---|

Molecular Formula |

C19H19NO |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

18-methyl-8-oxa-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2,4,6,9,11,13-heptaene |

InChI |

InChI=1S/C19H19NO/c1-20-12-10-14-15(11-13-20)17-7-3-5-9-19(17)21-18-8-4-2-6-16(14)18/h2-9H,10-13H2,1H3 |

InChI Key |

RLYFYCIACXEKPZ-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C(CC1)C3=CC=CC=C3OC4=CC=CC=C24 |

Canonical SMILES |

CN1CCC2=C(CC1)C3=CC=CC=C3OC4=CC=CC=C24 |

Other CAS No. |

65509-24-2 |

Synonyms |

maroxepin maroxepin hydrochloride maroxepine |

Origin of Product |

United States |

Chemical Synthesis and Analog Design

Synthetic Methodologies for Maroxepin and Related Dibenzoxepines

Several synthetic approaches have been developed to construct the dibenzoxepine core. These methodologies often involve the formation of the seven-membered oxepine ring through intramolecular cyclization reactions. researchgate.net, mdpi.com, researchgate.net

Classical Pathways for Dibenzoxepine Core Formation

Classical methods for synthesizing the dibenzoxepine core often rely on intramolecular C-O bond formation or cyclodehydration reactions of precursors containing a preformed diaryl ether linkage. tandfonline.com, scribd.com

One established approach involves the Ullmann coupling reaction followed by a Friedel-Crafts reaction. This method typically starts with a halogen derivative and a hydroxy derivative, which undergo Ullmann coupling to form a diphenyl ether intermediate. Subsequent conversion of a ketone functional group to an acid or its derivative, followed by a Friedel-Crafts reaction, leads to the formation of the cyclic system. The carbonyl group is then reduced, and subsequent dehydration yields the dibenzo[b,f]oxepine. nih.gov

Another classical strategy involves the Wagner-Meerwein rearrangement of 9-hydroxyalkylxanthenes. nih.gov This reaction proceeds through the generation of a carbocation intermediate, leading to the expansion of the xanthene ring to form the dibenzo[b,f]oxepine scaffold. nih.gov

Intramolecular Friedel-Crafts acylation of 2-arylphenoxyacetic acids is also a method for forming the dibenzo[b,e]oxepin-11(6H)-one core. Depending on the reaction conditions, using reagents like trifluoroacetic anhydride (B1165640) or trifluoromethanesulfonic acid, dibenzoxepines can be obtained with good yields and high selectivities. researchgate.net

Strategies for Functional Group Introduction and Modification

The introduction and modification of functional groups on the dibenzoxepine core are crucial for synthesizing this compound and its analogs with desired properties. Various strategies are employed to achieve specific substitution patterns.

Palladium-catalyzed reactions have proven effective for functionalizing the dibenzoxepine system. Methods such as the intramolecular Mizoroki-Heck reaction of diaryl ethers have been utilized to construct the dibenzo[b,f]oxepine ring. nih.gov, mdpi.com This approach often involves a nucleophilic aromatic substitution reaction followed by Wittig olefination and subsequent palladium-catalyzed cyclization. nih.gov

Transition-metal-free conditions have also been explored for the synthesis of substituted dibenzo[b,f]oxepines. nih.gov, mdpi.com, researchgate.net One such method involves a cascade process combining nucleophilic aromatic substitution and Knoevenagel condensation, providing access to the dibenzoxepine scaffold with moderate to good yields. nih.gov, mdpi.com

Recently, nickel-catalyzed reductive-Heck reactions have been developed for the regioselective synthesis of functionalized dibenzo[b,e]oxepines. nih.gov, acs.org This method utilizes specific alkyne and benzyl (B1604629) bromide derivatives and can tolerate various functional groups, including hydroxyl groups. nih.gov, acs.org

Regioselectivity and Yield Optimization in this compound Synthesis

Achieving high regioselectivity and optimizing reaction yields are critical aspects of this compound synthesis and the synthesis of its analogs. The choice of catalyst, solvent, and reaction conditions significantly influences the outcome of cyclization and functionalization steps.

For intramolecular cyclization reactions, such as Friedel-Crafts acylation, the reaction conditions dictate the selectivity for dibenzoxepine formation over other possible cyclic products. researchgate.net In some cases, specific Lewis acid catalysts, such as FeCl₂, have shown superior yields compared to others like SnCl₄, FeCl₃, AlCl₃, and FeBr₃ for intramolecular ortho-acylation reactions leading to dibenzo[b,e]oxepin-11(6H)-ones. nih.gov

Palladium-catalyzed reactions, like the sequential double Heck reaction, have been developed to achieve geometric control of olefin isomers, which is important for the stereochemistry of certain dibenzoxepine derivatives. acs.org Optimization of these reactions on a larger scale has demonstrated the ability to control stereoisomer formation with moderate yields. acs.org

Nickel-catalyzed reductive cyclization methods have shown high regioselectivity in the formation of dibenzo[b,e]oxepines, with the 7-exo-cyclized product being preferentially formed through a reductive Heck reaction pathway. nih.gov, acs.org Computational studies using Density Functional Theory (DFT) have been employed to understand and validate the observed regioselectivity and reaction mechanisms. nih.gov, acs.org

Yield optimization is often achieved through careful control of reaction parameters, including temperature, reaction time, catalyst loading, and the concentration and addition rate of reagents. For instance, in the synthesis of certain intermediates, using aqueous potassium carbonate solution dropwise has been found to control exotherm and improve yield. acs.org Additives, such as triethylamine, have also been observed to influence reaction rates and completion in steps like nitro reduction. acs.org

Precursor Chemistry and Intermediate Derivatization

The synthesis of this compound and related compounds relies on the availability and efficient transformation of suitable precursor molecules. wikipedia.org These precursors are subjected to various reactions to build the dibenzoxepine framework and introduce necessary functionalities.

Common precursors include diaryl ethers, which can be synthesized through methods like Ullmann coupling or nucleophilic aromatic substitution (SɴAr) reactions. nih.gov, tandfonline.com, mdpi.com, scribd.com These diaryl ethers contain the preformed oxygen linkage and are subsequently cyclized to form the seven-membered ring. tandfonline.com, scribd.com

Other precursors involve compounds that undergo intramolecular cyclization to form the ether bridge as part of the ring closure. Examples include 2-(phenoxymethyl)benzoic acids for intramolecular ortho-acylation researchgate.net and 2-arylphenoxyacetic acids for Friedel-Crafts reactions. researchgate.net

Intermediate derivatization involves modifying functional groups on intermediate compounds during the synthesis to facilitate subsequent reactions or introduce specific substituents. nih.gov, nih.gov This can include manipulations such as bromination of methyl groups, conversion of ketones to acids or their derivatives, and reduction of nitro groups. nih.gov, tandfonline.com, acs.org, scribd.com For example, in one synthetic route, a diphenyl ether intermediate was subjected to bromination, transformed into a triphenylphosphorane, and then oxidized to the desired oxepine. tandfonline.com, scribd.com

The synthesis of certain dibenzoxepine derivatives has utilized intermediates like 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol, obtained through nucleophilic addition and nitro group reduction, which then undergoes intramolecular cyclization. rsc.org, nih.gov

Exploration of this compound Analogs and Derivatives

The exploration of this compound analogs and derivatives is driven by the desire to discover compounds with improved or altered biological activities. researchgate.net, researchgate.net, researchgate.net This involves synthesizing compounds with variations in the substitution pattern on the dibenzoxepine core or modifications to attached functional groups.

Researchers have synthesized a variety of dibenzoxepine derivatives with different substituents on the aromatic rings and the seven-membered ring. nih.gov, researchgate.net, mdpi.com These modifications can influence the compound's physical properties, metabolic stability, and interactions with biological targets. rsc.org

Examples of explored modifications include the introduction of electron-withdrawing groups like trifluoromethyl groups, which can enhance biological activity, metabolic stability, lipophilicity, and pharmacokinetic properties. rsc.org Electron-donating groups like methyl groups have also been incorporated and found to be well-tolerated. rsc.org

The synthesis of photoswitchable dibenzo[b,f]oxepine derivatives containing azo bonds has also been reported, demonstrating the ability to incorporate functional units that allow for external control of the molecule's properties. mdpi.com

The synthesis of natural products containing the dibenzoxepine scaffold, such as pacharin and bauhinoxepins, also represents an area of analog exploration, providing access to structurally diverse compounds with potential biological activities. researchgate.net, researchgate.net

The systematic synthesis and evaluation of libraries of dibenzoxepine-based compounds allow for the investigation of structure-activity relationships and the identification of promising lead compounds. researchgate.net

Molecular Mechanism of Action and Receptor Interactions of this compound

This compound is a tetracyclic compound identified as an antagonist of dopamine (B1211576) receptors. ncats.ioncats.io While its development status is discontinued, research into its molecular interactions provides insights into its pharmacological profile. patsnap.com this compound has been noted for its potent central nervous system action and sedative potential, alongside reported antipsychotic and antidepressant properties. ncats.io

The primary mechanism of action attributed to this compound is the antagonism of dopamine receptors. ncats.ioncats.iopatsnap.com Dopamine receptors, a subfamily of G protein-coupled receptors (GPCRs), are broadly categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which differ in their signaling pathways and physiological roles. mdpi.combiorxiv.orgfrontiersin.orgmdpi.com D1-like receptors typically couple to Gs proteins, stimulating adenylyl cyclase activity, while D2-like receptors primarily couple to Gi/o proteins, inhibiting adenylyl cyclase. biorxiv.orgmdpi.com Antagonists of dopamine receptors block the activation of these receptors. wikipedia.orgclevelandclinic.org

Specific data from ligand binding studies and affinity profiling for this compound across the various dopamine receptor subtypes were not found in the conducted search. Ligand binding studies, such as those determining Ki values, are crucial for quantifying the affinity of a compound for a particular receptor and assessing its selectivity profile. biorxiv.org While general methodologies for such studies involving dopamine receptors are well-established, specific experimental findings for this compound are not detailed in the available information.

Information regarding the allosteric modulation of dopamine receptors by this compound or its influence on receptor activation pathways beyond simple orthosteric antagonism is not available in the provided search results. Allosteric modulators bind to sites distinct from the primary orthosteric ligand binding site and can influence the affinity or efficacy of orthosteric ligands, offering a potential mechanism for fine-tuning receptor activity and potentially enhancing selectivity. frontiersin.orgatuka.commdpi.comnih.govbiorxiv.org The coupling of dopamine receptors to specific G proteins (Gs/olf for D1-like and Gi/o for D2-like) determines their primary signaling cascades, and the mechanisms underlying this selectivity are an area of ongoing research. biorxiv.orgnih.gov

Specific data on this compound's interactions with serotonin (B10506) receptor subtypes were not found. Serotonin receptors constitute a diverse family of GPCRs and ligand-gated ion channels involved in various physiological processes. bmbreports.org Interactions between different serotonin receptor subtypes, including the formation of heteroreceptor complexes, can also modulate signaling. frontiersin.orgmdpi.complos.orgnih.gov

Similarly, specific data on this compound's modulation of alpha-adrenergic receptors were not identified. Alpha-adrenergic receptors (alpha-1 and alpha-2) are GPCRs that bind norepinephrine (B1679862) and epinephrine (B1671497) and are involved in numerous functions, including the regulation of smooth muscle contraction and neurotransmitter release. mdpi.comnih.govwikipedia.org Their activation can lead to different intracellular signaling cascades depending on the subtype. nih.govwikipedia.org

Molecular Mechanism of Action and Receptor Interactions

Investigation of Off-Target Interactions and Polypharmacology

Potential for Interactions with Other Neurotransmitter Systems

A heuristic computational model highlights the interactions among six key neurotransmitter systems: dopamine (B1211576) (DA), acetylcholine (B1216132) (ACh), serotonin (B10506) (5-HT), glutamate (B1630785) (Glu), noradrenaline (NA), and gamma-aminobutyric acid (GABA), forming a fully connected network. researchgate.net Disruptions in the balance between these systems can impact brain function and potentially contribute to neurological or psychological conditions. researchgate.net

Molecular Dynamics Simulations of Maroxepin-Receptor Complexes

While specific molecular dynamics (MD) simulations of this compound-receptor complexes were not found in the provided search results, MD simulations are a computational technique used to study the detailed process of ligand binding to receptors at an atomistic level. nih.govmdpi.comnih.govbiorxiv.org These simulations can provide insights into the structural stability and flexibility of protein-ligand complexes and help identify druggable binding sites. nih.govmdpi.comnih.govbiorxiv.org Accelerated molecular dynamics (aMD) is a method used to enhance the sampling of conformational space and accelerate the observation of ligand binding events to receptors, such as G-protein-coupled receptors (GPCRs). nih.gov MD simulations can reveal the dynamics of receptor regions, such as flexible loops at binding interfaces, which are important for understanding binding events. nih.govbiorxiv.org

Biochemical Pathways Affected by this compound Activity

The precise biochemical pathways directly affected by this compound activity are not explicitly detailed in the provided search results. However, its interaction with dopamine receptors ncats.io suggests potential downstream effects on signaling pathways associated with dopamine. Dopamine is involved in various physiological processes, including motivation, reward, and motor control. openaccessjournals.commdpi.com Dysregulation of the dopaminergic system is implicated in several conditions. openaccessjournals.com

Research into other compounds and biological processes provides examples of how receptor interactions can influence biochemical pathways. For instance, activation of GPCRs can interact with G proteins, leading to the production of second messengers like cyclic AMP, which then affect downstream effector molecules. nih.govuomustansiriyah.edu.iqhowmed.net Studies using untargeted metabolomics have shown that inhibiting complexes like mTORC1 can affect various metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway and dopamine degradation pathways. mdpi.com This highlights the interconnectedness of receptor activity and broader biochemical networks. mdpi.comresearchgate.netnih.govmonash.edu

Preclinical Pharmacological Investigations: in Vitro and in Vivo Models

In Vitro Characterization of Maroxepin Pharmacological Profile

In vitro investigations have aimed to elucidate this compound's interactions with biological targets, providing insights into its potential mechanisms of action.

Receptor Binding Assays in Cell Lines and Tissue Homogenates

Functional Assays for Receptor Agonism/Antagonism (e.g., cAMP accumulation, calcium mobilization)

Functional assays are crucial for understanding whether a compound acts as an agonist or antagonist and its downstream effects on cellular signaling pathways. While detailed functional assay data for this compound on dopamine (B1211576) receptors were not found, studies involving other GPCRs, such as the Anopheles gambiae octopamine (B1677172) receptor where this compound was listed as an antagonist, have employed heterologous cell reporter systems to assess signaling through pathways like cAMP and calcium mobilization. activemotif.com These types of assays are standard methods for functionally characterizing receptor interactions.

Enzyme Inhibition Studies (e.g., KIF2C, nsp16)

This compound has been explored computationally for its potential inhibitory activity against certain enzymes. Virtual screening studies have identified this compound as a potential inhibitor of Kinesin family member 2C (KIF2C) and the SARS-CoV-2 non-structural protein 16 (nsp16). nih.govnih.gov KIF2C is a microtubule-dependent molecular motor involved in mitotic chromosome segregation and has been implicated in cancer and neuronal function. genecards.orgmdpi.com SARS-CoV-2 nsp16 is a 2'-O-methyltransferase that, in complex with nsp10, plays a vital role in viral mRNA capping, essential for immune evasion and replication.

The potential interactions were predicted through molecular docking simulations. This compound showed a docking score of -6.1 against KIF2C in a structure-based virtual screening study aimed at identifying potential inhibitors for glioma treatment. nih.gov In a separate virtual screening study focused on repurposing therapeutics as inhibitors against SARS-CoV-2 nsp16, this compound exhibited a docking score of -8.3. nih.gov

While these docking scores suggest potential binding interactions, it is important to note that these are computational predictions and require experimental validation through enzyme inhibition assays (e.g., IC50 determination) to confirm any actual inhibitory activity.

| Enzyme | Study Type | Docking Score |

| KIF2C | Virtual Screening | -6.1 |

| SARS-CoV-2 nsp16 | Virtual Screening | -8.3 |

Cellular Uptake and Subcellular Localization Studies

Understanding how a compound enters cells and where it localizes intracellularly is critical for predicting its pharmacological effects and potential targets. General research on cellular uptake mechanisms includes processes like endocytosis (including caveolae-mediated endocytosis and macropinocytosis) and diffusion, which can be studied using techniques like confocal microscopy with fluorescently labeled compounds. Subcellular localization can be investigated by co-localizing the compound with markers for specific organelles. However, specific experimental data detailing the cellular uptake mechanisms or subcellular localization of this compound were not found in the provided search results.

In Vivo Preclinical Animal Model Studies

In vivo studies are essential for evaluating the effects of a compound in a living system and assessing its potential therapeutic efficacy and pharmacological profile in a more complex environment.

Rodent Models for Behavioral Phenotyping Related to Target Engagement

Behavioral phenotyping in rodent models is a cornerstone of preclinical research for psychiatric and neurological disorders, providing insights into the potential efficacy of novel compounds. These models are designed to mimic specific aspects of human conditions or to assess behavioral domains modulated by the target receptor systems. For a dopamine D1 receptor antagonist like this compound, behavioral tests in rodents would typically aim to evaluate its effects on behaviors mediated by dopaminergic pathways, particularly those relevant to psychosis and motor function.

Common behavioral assays used in rodents include tests assessing locomotor activity, stereotypy, and conditioned avoidance response, which are often altered in pharmacological models of psychosis induced by dopaminergic agonists. Given this compound's reported antipsychotic effects and minimal extrapyramidal side-effects nih.gov, studies would likely focus on its ability to attenuate hyperlocomotion or stereotypy induced by dopamine agonists, without causing significant catalepsy, a common indicator of extrapyramidal side-effects in rodents.

While preclinical studies in animal models have indicated antipsychotic effects for this compound nih.gov, specific detailed data from behavioral phenotyping studies in rodent models, such as dose-response curves in conditioned avoidance or locomotor activity tests, were not available in the consulted literature.

Assessment of Receptor Occupancy in Animal Brain Regions

Determining the extent to which a compound occupies its target receptors in the brain is crucial for understanding its pharmacodynamics and for establishing pharmacokinetic/pharmacodynamic relationships. Receptor occupancy studies in animal models, often utilizing techniques such as positron emission tomography (PET) or ex vivo autoradiography, provide quantitative data on the binding of a compound to its target receptors in specific brain regions.

For this compound, a dopamine D1 receptor antagonist, receptor occupancy studies would involve administering the compound to animals (typically rodents or non-human primates) and then measuring the occupancy of D1 receptors in various brain areas known to express these receptors, such as the striatum, prefrontal cortex, and other limbic regions. These studies often employ radioligands that selectively bind to the D1 receptor, allowing for the quantification of occupied receptors following this compound administration.

While the preclinical profile of this compound includes its characterization as a potent dopamine D1 receptor antagonist nih.gov, specific detailed data on this compound's receptor occupancy in different animal brain regions, including the percentage of D1 receptor occupancy at various doses or time points, were not found in the consulted literature.

Investigation of Neurotransmitter System Modulation in Animal Brains

Compounds targeting neurotransmitter receptors can modulate the activity of various neurotransmitter systems in the brain, contributing to their pharmacological effects. Investigations into neurotransmitter modulation in animal brains involve measuring changes in neurotransmitter levels, synthesis, release, or metabolism in response to drug administration.

For a dopamine D1 receptor antagonist like this compound, studies would likely explore its impact on dopaminergic neurotransmission, potentially assessing dopamine turnover or the activity of downstream signaling pathways in brain regions rich in D1 receptors. Furthermore, given the intricate interactions between neurotransmitter systems, studies might also investigate this compound's effects on other systems, such as glutamatergic, GABAergic, or serotonergic pathways, which are known to be involved in the pathophysiology of psychiatric disorders and can be indirectly influenced by dopaminergic modulation.

While preclinical studies have reported antipsychotic effects for this compound nih.gov, specific detailed data on how this compound modulates neurotransmitter systems, including quantitative changes in neurotransmitter levels or activity in different animal brain regions, were not available in the consulted literature.

Comparative Analysis of this compound Effects with Reference Compounds in Animal Models

Comparative analysis with reference compounds is an essential part of preclinical evaluation, helping to contextualize the effects of a novel compound and highlight its potential advantages or disadvantages compared to existing therapies or compounds with known pharmacological profiles. For this compound, a dopamine D1 receptor antagonist investigated for its antipsychotic effects, comparisons in animal models would likely involve established antipsychotic drugs, including both typical and atypical agents.

Comparative studies could evaluate the relative efficacy of this compound and reference compounds in behavioral models predictive of antipsychotic activity. Furthermore, comparisons would be crucial for assessing potential side-effect profiles in animal models, such as the propensity to induce extrapyramidal symptoms, which can be modeled in rodents by observing behaviors like catalepsy or vacuous chewing movements. The reported minimal extrapyramidal side-effects of this compound in preclinical studies nih.gov suggest that comparative studies likely highlighted this aspect in contrast to some other antipsychotics known to cause more significant motor side effects.

While this compound has been mentioned in the context of other compounds like Savoxepin nih.gov and its preclinical profile suggests minimal extrapyramidal side-effects compared to some antipsychotics nih.gov, specific detailed data from comparative studies outlining head-to-head results in behavioral assays, receptor occupancy, or neurotransmitter modulation against particular reference compounds were not found in the consulted literature.

Structure Activity Relationship Sar and Computational Drug Discovery

Elucidation of Maroxepin's Structure-Activity Relationship

Elucidating the SAR of a compound like this compound at dopamine (B1211576) receptors would typically involve synthesizing or acquiring a series of structurally related analogs and evaluating their affinity and activity at different dopamine receptor subtypes (e.g., D1, D2, D3, D4, D5) researchgate.netwikipedia.org. By systematically modifying specific parts of the this compound structure and observing the resulting changes in receptor binding and functional activity, insights into the structural requirements for interaction can be gained nih.gov.

Identification of Key Pharmacophoric Features

Identifying the key pharmacophoric features of this compound for dopamine receptor antagonism would involve determining the essential spatial arrangement of chemical functionalities required for productive interaction with the receptor binding site. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positively or negatively ionizable groups nih.gov. For dopamine receptor ligands in general, features such as an ionizable amine group and aromatic rings are often crucial for binding nih.gov. Based on the general structure of this compound as a tetracyclic compound with an amine and aromatic systems echemi.com, these features would likely contribute to its interaction with the lipophilic and charged residues within the dopamine receptor binding pocket.

Impact of Substituent Modifications on Dopamine Receptor Affinity

Systematic modification of substituents on the this compound core structure would be undertaken to understand their impact on dopamine receptor affinity and selectivity. This could involve altering the size, electronic properties (e.g., adding electron-withdrawing or donating groups), lipophilicity, or steric bulk of groups at different positions on the tetracyclic scaffold. For instance, changes to the nitrogen substitution or modifications on the aromatic rings could significantly influence binding interactions with specific amino acid residues in the receptor binding site, thereby affecting affinity and potentially subtype selectivity. While the general approach is well-established in dopamine receptor ligand research nih.gov, specific data on how modifications to this compound affect its affinity for different dopamine receptor subtypes were not found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural descriptors of compounds with their biological activity researchgate.netnih.govnih.gov. For this compound and its analogs, QSAR studies could involve calculating various molecular descriptors (e.g., physicochemical properties, topological indices, electronic descriptors) and relating them to experimentally determined dopamine receptor binding affinities or functional activities using statistical methods like multiple linear regression or machine learning algorithms researchgate.netnih.gov. A robust QSAR model could potentially predict the activity of novel, untested this compound analogs, guiding the synthesis of compounds with improved properties. While QSAR is a common approach in drug discovery researchgate.netnih.gov, specific published QSAR models developed for this compound's activity at dopamine receptors were not identified.

Ligand-Based and Structure-Based Computational Design

Computational approaches play a significant role in the design and discovery of novel ligands targeting specific receptors, including dopamine receptors nih.govmdpi.com. Both ligand-based and structure-based methods can be applied in the search for new this compound analogs or structurally distinct compounds with similar activity profiles.

Homology Modeling and Receptor Surface Analysis for Target Prediction

When a high-resolution crystal structure of the target protein (in this case, a specific dopamine receptor subtype) bound to a ligand is not available, homology modeling can be used to construct a three-dimensional model of the receptor based on the known structures of homologous proteins nih.gov. This model can then be used for structure-based computational studies. Receptor surface analysis of the binding site within the homology model can provide insights into the physicochemical properties and spatial constraints of the region where ligands bind, aiding in the prediction of key interaction points and the design of complementary ligands patsnap.com. While crystal structures for some dopamine receptors are available wikipedia.org, homology modeling might be employed for specific subtypes or conformational states where experimental structures are lacking.

Virtual Screening for Novel this compound Analogs

Virtual screening is a computational technique used to search large databases of chemical compounds for potential drug candidates that are predicted to bind to a specific biological target nih.govmdpi.complos.org. In the context of this compound, virtual screening could be employed in several ways:

Structure-Based Virtual Screening: Using the 3D structure of a dopamine receptor (either experimental or homology model), compounds from a large library can be docked into the binding site, and their predicted binding affinities or poses can be scored to identify potential ligands mdpi.com. This approach could be used to find novel scaffolds that bind to the dopamine receptor or to identify potential this compound analogs that are not present in internal compound collections. This compound has been included in virtual screening libraries in studies targeting other proteins researchgate.net.

Ligand-Based Virtual Screening: If a sufficient number of known this compound analogs with varying activities are available, ligand-based virtual screening methods, such as pharmacophore modeling or similarity searching, can be used researchgate.netnih.gov. A pharmacophore model representing the essential features of active this compound-like compounds can be used as a query to search databases for molecules possessing similar features nih.gov. Similarity searching involves finding compounds that are structurally similar to this compound or its active analogs.

These computational techniques can significantly accelerate the identification of potential lead compounds for further experimental evaluation, including the synthesis and testing of novel this compound analogs with potentially improved affinity, selectivity, or pharmacokinetic properties.

Molecular Docking and Scoring for Binding Mode Prediction

Docking algorithms explore various possible binding poses of the ligand within the protein's binding site and use scoring functions to evaluate the strength of the interaction for each pose. Scoring functions estimate the binding affinity by considering factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. bme.hu The pose with the most favorable score is typically predicted as the most likely binding mode.

While molecular docking is a widely used method in structure-based drug design due to its ability to predict binding conformations bme.hu, specific detailed studies applying molecular docking to determine the binding mode of this compound with a particular protein target were not extensively found in the provided search results. One result mentions this compound with a docking score against KIF2C handwiki.org, suggesting it has been included in virtual screening studies, but detailed analysis of its specific binding mode was not available.

Free Energy Perturbation and Binding Energy Calculations

Free energy perturbation (FEP) and other free energy calculation methods are advanced computational techniques used to estimate the binding affinity between a ligand and its target protein. Unlike simpler scoring functions used in docking, free energy methods aim to provide a more thermodynamically rigorous calculation of the binding free energy, which directly relates to the binding constant and thus the strength of the interaction.

These methods typically involve simulating the process of the ligand binding to the protein and calculating the free energy difference between the bound and unbound states. Alchemical approaches, such as FEP, are considered among the most accurate methods for estimating ligand-binding affinity and can achieve results typically within 1 kcal/mol of experimental data, aiding in prioritizing compounds for synthesis.

While free energy calculations are valuable for refining binding affinity predictions and understanding the energetic contributions of specific interactions, detailed studies utilizing FEP or similar methods to calculate the binding energy of this compound with a target protein were not found in the provided search results.

In Silico Prediction of Target Specificity and Selectivity

In silico methods are employed to predict the specificity and selectivity of a compound for its intended biological target compared to other potential off-targets. Target specificity refers to a compound's ability to bind to a particular protein, while selectivity describes its preference for one target over others.

Computational approaches for predicting target specificity and selectivity can involve comparing the predicted binding affinities or modes of a compound across a panel of different protein targets. This can help identify potential off-target interactions that might lead to unwanted side effects or reveal polypharmacological properties where a compound interacts with multiple targets. Machine learning models can also be trained to predict target interactions based on compound structure and protein features.

Although the concept of in silico prediction of target specificity and selectivity is well-established, specific research detailing the in silico prediction of this compound's target specificity and selectivity profile across a range of proteins was not available in the provided search results.

Machine Learning Approaches in this compound SAR Analysis

Machine learning (ML) techniques are increasingly applied in SAR analysis and computational drug discovery to build predictive models that relate chemical structures to biological activities. These methods can analyze large datasets of compounds and their activities to identify complex patterns that may not be apparent through traditional methods.

In the context of SAR analysis, ML models can be used to predict the activity of new compounds, classify compounds based on their activity profiles, or even generate novel molecular structures with desired properties. Techniques such as quantitative structure-activity relationship (QSAR) modeling, which can utilize three-dimensional energetic descriptors, and deep learning architectures are examples of ML applications in this field.

While machine learning is a powerful tool for SAR analysis, specific studies detailing the application of machine learning approaches specifically for the SAR analysis of this compound were not found in the provided search results. General QSAR analysis using computational descriptors has been applied to other compound sets, but not specifically highlighted for this compound.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization of Maroxepin and its Intermediates

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized molecules like this compound and for identifying the structures of any intermediates formed during its synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound (2,3,4,5-Tetrahydro-3-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-d]azepine), ¹H NMR and ¹³C NMR would be utilized to confirm its complex tricyclic structure.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton in the molecule. For instance, the aromatic protons on the dibenzoxepine moiety would appear in the downfield region (typically δ 7.0-8.0 ppm), while the protons of the tetrahydroazepine ring and the methyl group would resonate in the upfield region. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (e.g., doublets, triplets, multiplets) would reveal adjacent proton-proton couplings, helping to piece together the connectivity of the molecule.

¹³C NMR spectroscopy would complement the proton data by providing a signal for each unique carbon atom in this compound. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, or adjacent to a heteroatom like nitrogen or oxygen).

Hypothetical ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.20 | m | 8H | Aromatic Protons |

| 4.85 | d | 1H | CH-O |

| 3.60 - 3.20 | m | 4H | CH₂-N-CH₂ |

| 2.90 | m | 1H | CH-CH₃ |

| 2.45 | s | 3H | N-CH₃ |

| 1.20 | d | 3H | CH-CH₃ |

This table is interactive. You can sort and filter the data.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is particularly valuable in drug metabolism studies for the identification of metabolites. medkoo.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule, which is crucial for identifying unknown metabolites. nih.gov

In the study of this compound, which has a chemical formula of C₁₉H₁₉NO, its metabolic fate would be investigated using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govpatsnap.com This would involve incubating this compound with liver microsomes (in vitro) or analyzing biological samples from preclinical models (in vivo). The resulting chromatograms would be analyzed for new peaks corresponding to potential metabolites.

Common metabolic transformations for a molecule like this compound could include N-demethylation, hydroxylation of the aromatic rings, and oxidation of the aliphatic portions of the molecule. For example, the N-demethylation of this compound would result in a metabolite with a mass difference of -14 Da (loss of a CH₂ group). Hydroxylation would lead to a mass increase of 16 Da (addition of an oxygen atom). Tandem mass spectrometry (MS/MS) would be used to fragment the parent drug and its metabolites, and the fragmentation patterns would be compared to elucidate the structure of the metabolites. patsnap.com

Plausible Major Metabolites of this compound:

| Metabolite | Biotransformation | Change in Mass (Da) |

| M1 | N-Demethylation | -14 |

| M2 | Aromatic Hydroxylation | +16 |

| M3 | Aliphatic Hydroxylation | +16 |

| M4 | N-Oxidation | +16 |

This table is interactive. You can sort and filter the data.

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule, including how a drug molecule binds to its protein target. youtube.comnih.govthermofisher.com If this compound were to be co-crystallized with its biological target, such as a dopamine (B1211576) receptor, the resulting crystal structure would provide invaluable insights into the binding mode.

This technique would reveal the specific amino acid residues in the receptor's binding pocket that interact with this compound. youtube.com It would show the precise orientation of the drug molecule and the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the drug-receptor complex. This information is critical for understanding the mechanism of action and for guiding further drug design and optimization efforts to improve potency and selectivity. However, obtaining high-quality crystals of membrane proteins like G-protein coupled receptors can be challenging.

Chromatographic Techniques for Compound Purity and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) would be the primary method to assess its purity. A validated HPLC method would be developed using a suitable stationary phase (e.g., C18 column) and a mobile phase that provides good separation of this compound from any impurities or degradation products. The purity would be determined by measuring the peak area of this compound relative to the total peak area in the chromatogram.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a drug for a specific receptor. These assays are considered the gold standard for quantifying ligand-receptor interactions. To determine the receptor binding profile of this compound, competitive binding assays would be performed.

In these assays, a radiolabeled ligand with known affinity for the target receptor (e.g., a dopamine receptor subtype) is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of unlabeled this compound. This compound would compete with the radioligand for binding to the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. The IC₅₀ value can then be converted to an inhibition constant (Ki), which reflects the affinity of the drug for the receptor.

Hypothetical Receptor Binding Affinity (Ki) of this compound:

| Receptor | Ki (nM) |

| Dopamine D₂ | 15 |

| Dopamine D₃ | 25 |

| Serotonin (B10506) 5-HT₂ₐ | 50 |

| Histamine H₁ | 100 |

This table is interactive. You can sort and filter the data.

High-Throughput Screening (HTS) in Drug Discovery Initiatives

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test a large number of chemical compounds for a specific biological activity. In the context of this compound's discovery, a large chemical library would have been screened against a specific biological target, such as a dopamine receptor, to identify initial "hits."

In Vitro Electrophysiology for Ion Channel Modulation

A comprehensive search of the scientific literature and public databases has revealed no specific studies employing in vitro electrophysiology to investigate the direct modulatory effects of this compound on ion channels. While the compound was characterized as a dopamine receptor antagonist, its specific interactions with voltage-gated or ligand-gated ion channels have not been documented in publicly available research.

General electrophysiological techniques, such as patch-clamp and voltage-clamp, are standard methods used to assess the impact of novel compounds on ion channel function. fiercepharma.comyahoo.com These techniques allow for the precise measurement of ionic currents through channels in various cell types, providing insights into a compound's mechanism of action, potential therapeutic effects, and off-target activities. fiercepharma.com For dopamine antagonists, such studies could explore indirect effects on ion channels secondary to dopamine receptor blockade, which can influence neuronal excitability. brain-injury-law-center.com However, no such specific data exists for this compound.

Future Research Directions and Translational Potential Preclinical Focus

Development of Novel Dopamine (B1211576) Receptor Ligands Based on the Maroxepin Scaffold

The structural core of this compound is a prime candidate for the design of new ligands targeting dopamine receptors, which are implicated in numerous central nervous system (CNS) disorders. cancer.gov The development strategy would leverage structure-activity relationship (SAR) studies to systematically modify the this compound scaffold and identify structural motifs that govern binding affinity and functional activity at various dopamine receptor subtypes (D1-like and D2-like). nih.govmdpi.com

A key approach involves a "scaffold hybridization" strategy, where the this compound core could be linked to other known pharmacophores via an alkyl chain to create bitopic ligands. nih.govnih.govunicam.it This method has proven effective in generating compounds with high potency and selectivity for the dopamine D3 receptor, a crucial target in psychiatric and neurological disorders. cancer.govnih.govnih.gov The goal would be to develop derivatives that exhibit a range of profiles, from highly selective D3 receptor agents to multi-target ligands that also interact with D2 and D4 receptors, potentially leading to novel antipsychotic agents. nih.govunicam.it

Research would focus on understanding how substitutions on the tetracyclic rings influence receptor affinity and selectivity. For instance, studies on similar scaffolds have shown that specific functional groups can dramatically alter the pharmacological profile, shifting a compound from an agonist to an antagonist or modulating its selectivity between highly homologous receptor subtypes like D2 and D3. unicam.itnih.gov

Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives at Dopamine Receptors

| Compound ID | Modification on this compound Scaffold | D2R Affinity (Ki, nM) | D3R Affinity (Ki, nM) | D3R Selectivity (D2/D3) |

|---|---|---|---|---|

| This compound-001 | Unsubstituted | 85 | 40 | 2.1 |

| This compound-002 | Addition of a phenylpiperazine moiety | 25 | 1.5 | 16.7 |

| This compound-003 | Introduction of a butyl-linked arylcarboxamide | 150 | 1.1 | 136.4 |

This table is illustrative and presents hypothetical data to demonstrate the goals of SAR studies.

Investigation of this compound's Modulatory Effects on Other G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are central to a vast array of physiological processes. frontiersin.orgnih.gov While the primary focus may be on dopamine receptors, it is crucial to investigate the effects of this compound and its analogs on other GPCRs to build a comprehensive pharmacological profile. This is important for identifying potential multi-target therapeutic benefits or predicting off-target effects.

Many CNS-active drugs achieve their efficacy by interacting with multiple receptors. For example, some successful antipsychotic agents exhibit affinity for both dopamine and serotonin (B10506) receptors. unicam.it Preclinical screening of this compound derivatives would involve binding and functional assays across a panel of GPCRs, including serotonergic, adrenergic, and muscarinic receptors. nih.gov

Understanding these interactions is key. A compound could act as an agonist, antagonist, partial agonist, or even an allosteric modulator, which fine-tunes the receptor's response to its primary ligand. frontiersin.orgyoutube.com The discovery of modulatory activity at other GPCRs could open new therapeutic avenues or explain a compound's unique clinical profile. nih.govfrontiersin.org For instance, a multitarget profile including D2 receptor antagonism and 5-HT1A receptor agonism is a promising starting point for new antipsychotic agents. nih.govunicam.it

Repurposing this compound for New Mechanistic Applications

Drug repurposing involves finding new therapeutic uses for existing or investigational compounds, which can significantly accelerate the drug development process. nih.govnih.gov The unique tetracyclic structure of this compound makes it a candidate for screening against novel, unrelated targets where its shape and electronic properties might enable unexpected interactions.

KIF2C Inhibition: The mitotic centromere-associated kinesin (KIF2C, also known as MCAK) is a protein involved in microtubule dynamics and is essential for cell division. nih.gov Its overexpression is linked to several cancers, making it a target for oncology therapeutics. Inhibition of KIF2C can lead to mitotic errors and cell death in cancer cells. nih.govnih.gov Screening this compound and its derivatives in KIF2C functional assays could reveal a novel application in cancer therapy, potentially as a targeted agent that induces lethal aneuploidy in tumor cells. nih.gov

SARS-CoV-2 nsp16 Inhibition: The non-structural protein 16 (nsp16) is a methyltransferase enzyme essential for the replication of coronaviruses, including SARS-CoV-2. nih.govnih.gov It helps the virus evade the host's immune system. mdpi.com Inhibiting nsp16 is a promising strategy for developing broad-spectrum antiviral agents. nih.govmdpi.com High-throughput virtual screening followed by enzymatic assays could be used to assess whether the this compound scaffold can bind to the S-adenosylmethionine (SAM) binding site of nsp16 and inhibit its function, offering a potential new approach to treating coronavirus infections. nih.govabifina.org.br

Integration of In Silico and Experimental Approaches for Compound Optimization

Modern drug discovery relies on the tight integration of computational (in silico) and traditional experimental methods to accelerate the optimization of lead compounds. mdpi.com For the this compound program, a synergistic workflow would be employed to rationally design and refine derivatives with improved potency, selectivity, and pharmacokinetic properties.

The process begins with in silico techniques like quantitative structure-activity relationship (QSAR) analysis and molecular docking. saromics.com These computational models use existing experimental data to predict the activity of novel, yet-to-be-synthesized this compound analogs. nih.gov Molecular dynamics simulations can further explore how these compounds bind to their target receptors, providing insights into the stability of the ligand-receptor complex. nih.gov

These computational predictions guide the synthetic chemistry efforts, prioritizing the creation of compounds most likely to succeed. The synthesized compounds are then subjected to a battery of experimental assays (e.g., receptor binding, functional assays) to validate the in silico predictions. This iterative cycle of computational design, chemical synthesis, and experimental testing allows for the rapid and efficient optimization of the this compound scaffold. abifina.org.brmdpi.com

Table 2: Integrated Workflow for this compound Optimization

| Phase | Methodology | Objective | Outcome |

|---|---|---|---|

| 1. In Silico Screening | Virtual screening, Molecular Docking | Identify initial this compound derivatives with potential for high target affinity. | A prioritized list of "hit" compounds for synthesis. |

| 2. Chemical Synthesis | Medicinal Chemistry | Synthesize the prioritized hit compounds. | A library of novel this compound analogs. |

| 3. In Vitro Validation | Binding assays, Functional assays | Measure the actual affinity and efficacy of the new compounds. | Experimental data to confirm or refute computational predictions. |

| 4. Model Refinement | QSAR, Machine Learning | Update computational models with new experimental data. | More accurate predictive models for the next design cycle. |

Theoretical Basis for Developing Next-Generation Tetracyclic Compounds

The development of next-generation compounds from the this compound core is guided by established principles of medicinal chemistry. The tetracyclic scaffold provides a rigid and conformationally constrained framework, which is often advantageous for achieving high receptor affinity and selectivity.

The theoretical approach involves a deep understanding of the target's binding pocket. For dopamine receptors, the resolved crystal structure of the D3 subtype provides a molecular blueprint for structure-based drug design. nih.gov By visualizing how the this compound scaffold fits within this pocket, chemists can rationally add or modify functional groups to enhance key interactions (e.g., hydrogen bonds, hydrophobic interactions) and improve pharmacological properties.

Furthermore, the concept of "chemical space" exploration is central. This involves systematically altering the scaffold's substituents to create a diverse library of analogs. This diversity is crucial for navigating the complex interplay between potency, selectivity, and "drug-like" properties such as solubility and metabolic stability. cancer.gov By combining structure-based design with principles of SAR, the aim is to evolve the this compound scaffold into next-generation therapeutics with superior efficacy and safety profiles. nih.govfrontiersin.org

Table of Mentioned Compounds

| Compound/Protein Name |

|---|

| This compound |

| KIF2C (MCAK) |

Q & A

Basic Research Questions

Q. What are the established pharmacological targets of Maroxepin, and what experimental methodologies are recommended for validating these targets in vitro?

- Methodological Answer : Use receptor binding assays (e.g., radioligand displacement studies) to confirm affinity for primary targets like serotonin or norepinephrine transporters. Cell-based functional assays (e.g., cAMP modulation in transfected HEK293 cells) can validate downstream signaling effects. Ensure reproducibility by adhering to standardized protocols for cell culture and assay conditions .

Q. How can researchers design dose-response studies to assess this compound’s therapeutic window in preclinical models?

- Methodological Answer : Employ a staggered dosing regimen in rodent models, integrating pharmacokinetic (PK) profiling (e.g., plasma concentration-time curves) with pharmacodynamic (PD) markers (e.g., behavioral tests for efficacy and toxicity). Use nonlinear regression models to calculate EC50 and LD50 values, ensuring statistical power through sample size calculations (α = 0.05, β = 0.2) .

Q. What analytical techniques are optimal for quantifying this compound’s stability under varying physiological conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) provides high sensitivity for detecting degradation products. Simulate gastric (pH 2.0) and plasma (pH 7.4) environments to assess hydrolytic stability, and validate results against reference standards .

Advanced Research Questions

Q. What strategies mitigate batch-to-batch variability in this compound synthesis, and how can purity thresholds impact in vivo outcomes?

- Methodological Answer : Implement orthogonal purification methods (e.g., column chromatography followed by recrystallization) to achieve >98% purity. Use nuclear magnetic resonance (NMR) and X-ray crystallography to confirm structural integrity. Correlate impurity profiles (e.g., residual solvents) with toxicity data in zebrafish models to establish acceptable thresholds .

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different preclinical models (e.g., murine vs. primate)?

- Methodological Answer : Conduct cross-species comparative PK/PD studies to identify metabolic differences (e.g., cytochrome P450 isoform activity). Apply systems biology modeling to integrate species-specific protein binding rates and blood-brain barrier permeability data. Validate findings using humanized transgenic models .

Q. What computational approaches are effective for predicting this compound’s off-target interactions, and how can these be validated experimentally?

- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) against a curated protein library (e.g., ChEMBL). Prioritize high-score off-targets (e.g., sigma-1 receptors) for validation via selectivity panels (e.g., CEREP’s BioPrint®). Confirm functional relevance using CRISPR-Cas9 knockout cell lines .

Data Analysis and Interpretation

Q. How should researchers address confounding variables in this compound’s behavioral efficacy studies (e.g., stress-induced variability in rodent models)?

- Methodological Answer : Implement randomized block designs to control for environmental stressors. Use mixed-effects models to partition variance between treatment groups and covariates (e.g., circadian rhythm). Validate results through blinded, multi-center replication studies .

Q. What statistical frameworks are recommended for analyzing time-dependent synergistic effects when this compound is co-administered with adjunct therapies?

- Methodological Answer : Apply Kaplan-Meier survival analysis for longitudinal efficacy data and Cox proportional hazards models to assess synergy. Use Chou-Talalay combination indices to quantify additive, synergistic, or antagonistic interactions .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.